2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide, identified by its CAS number 953921-09-0, is a synthetic compound that belongs to the class of benzenesulfonamides. This compound features a chloro group and a dimethylamino group, contributing to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula for this compound is CHClNOS, with a molecular weight of 352.9 g/mol .
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is classified as an organic sulfonamide. Sulfonamides are known for their antibacterial properties and are often utilized in drug development. This particular compound may have implications in the treatment of various diseases due to its structural characteristics.
The synthesis of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide features:
The structural representation can be summarized in a simplified form using SMILES notation: CC(C1=CC=C(C=C1)N(C(C)(C)C)C(=O)S(=O)(=O)N(C1=CC=CC=C1Cl))
.
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide can participate in various chemical reactions typical of sulfonamide compounds:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
The mechanism of action for 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is not fully elucidated but may involve:
Research indicates potential applications in treating infections or diseases related to dysregulated pathways influenced by folate metabolism .
Relevant analytical data should be gathered from experimental studies for precise characterization.
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide has been explored for its potential therapeutic applications, particularly:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0